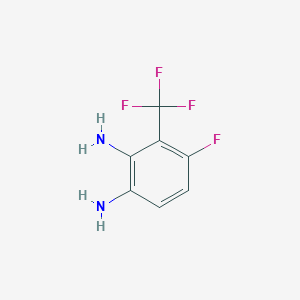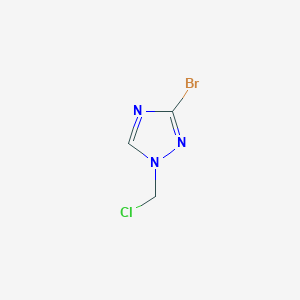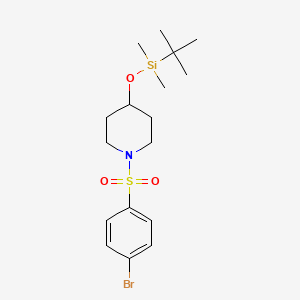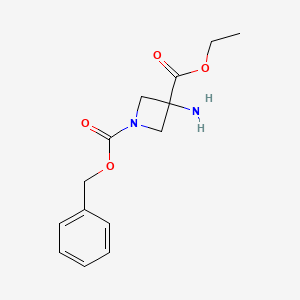
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole
Overview
Description
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole is a chemical compound with the CAS Number: 1820608-92-1 . Its IUPAC name is 7-bromo-1,2-dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole . The compound has a molecular weight of 293.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrF3N2/c1-5-15-8-4-6 (10 (12,13)14)3-7 (11)9 (8)16 (5)2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Chemical Transformations and Derivatives
- 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole is used in the synthesis of various chemical derivatives. For instance, 2,4-Dimethyl[1,2,4]triazolo[1,5-a]benzimidazole reacts with bromine to yield a 7-bromo derivative, which is a critical step in the formation of various chemical compounds, indicating its role in complex chemical transformations (Kuz’menko, Divaeva, & Morkovnik, 2015).
Synthesis of Antimicrobial and Antitubercular Agents
- This compound plays a role in the synthesis of potential antimicrobial and antitubercular agents. Studies have shown that derivatives of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazoles have significant activity against various microbial strains, including Mycobacterium tuberculosis (Ranjith, Rajeesh, Haridas, Susanta, Row, Rishikesan, & Kumari, 2013).
Innovative Synthesis Methods
- The compound is involved in the development of innovative synthesis methods like the Suzuki–Miyaura cross-coupling reaction, which is instrumental in the creation of diverse chemical structures (Jismy, Guillaumet, Akssira, Tikad, & Abarbri, 2021).
Antitumor Activity
- It is also integral in synthesizing compounds with potential antitumor activities. Some derivatives have shown promising results in in vitro studies against various cancer cell lines (Xin, 2012).
Antifungal and Antibacterial Applications
- Derivatives of 7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole have shown effectiveness in antifungal and antibacterial applications, indicating its potential in developing new antimicrobial treatments (Bhagat, Deshmukh, & Kuberkar, 2012).
Safety And Hazards
properties
IUPAC Name |
7-bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3N2/c1-5-15-8-4-6(10(12,13)14)3-7(11)9(8)16(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBDBAGHGGTDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2-dimethyl-5-(trifluoromethyl)benzimidiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



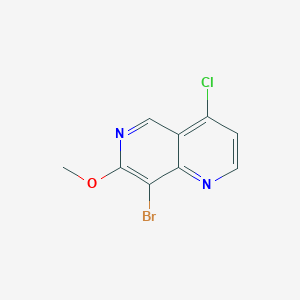
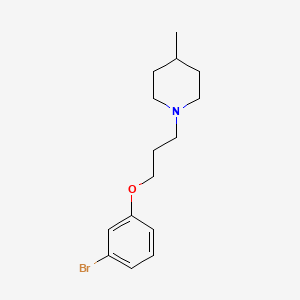
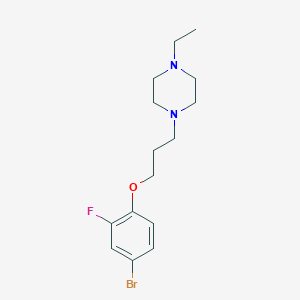
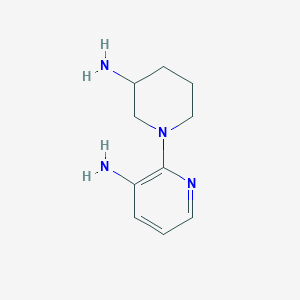
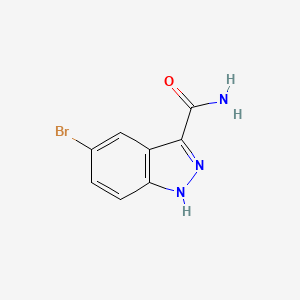
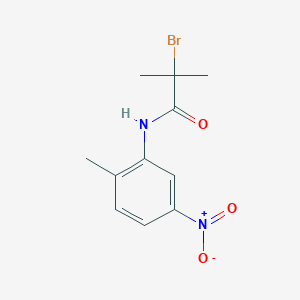
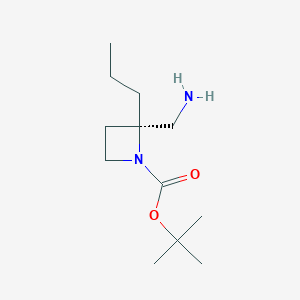
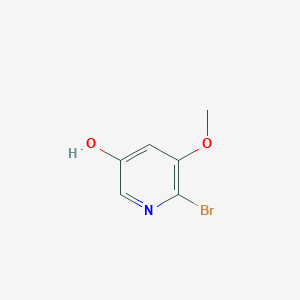

![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)
